molecular formula C7H11NO3S B8730536 1-((1-Methylcyclopropyl)sulfonyl)azetidin-3-one

1-((1-Methylcyclopropyl)sulfonyl)azetidin-3-one

Cat. No. B8730536
M. Wt: 189.23 g/mol
InChI Key: BTIGLYJYPMZHSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-((1-Methylcyclopropyl)sulfonyl)azetidin-3-one is a useful research compound. Its molecular formula is C7H11NO3S and its molecular weight is 189.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-((1-Methylcyclopropyl)sulfonyl)azetidin-3-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-((1-Methylcyclopropyl)sulfonyl)azetidin-3-one including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

1-((1-Methylcyclopropyl)sulfonyl)azetidin-3-one

Molecular Formula

C7H11NO3S

Molecular Weight

189.23 g/mol

IUPAC Name

1-(1-methylcyclopropyl)sulfonylazetidin-3-one

InChI

InChI=1S/C7H11NO3S/c1-7(2-3-7)12(10,11)8-4-6(9)5-8/h2-5H2,1H3

InChI Key

BTIGLYJYPMZHSH-UHFFFAOYSA-N

Canonical SMILES

CC1(CC1)S(=O)(=O)N2CC(=O)C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of oxalyl chloride (59 μL, 0.69 mmol) in methylene chloride (1.5 mL) at −78° C. was added dimethyl sulfoxide (0.10 mL, 1. 5 mmol) slowly dropwise. The reaction was stirred for 15 minutes following complete addition. A solution of 1-[(1-methylcyclopropyl)-sulfonyl]azetidin-3-ol (64 mg, 0.33 mmol) in methylene chloride (1.0 mL) was added dropwise and the reaction mixture was stirred for 45 min at −60° C. Triethylamine (0.28 mL, 2.0 mmol) was added dropwise and the reaction was stirred for 15 minutes and the bath was removed and the solution allowed to warm to ambient temperature. The solvent was removed in vacuo and ethyl acetate was added. The solution was washed sequentially with saturated sodium bicarbonate solution, water and brine, dried over sodium sulfate, decanted and concentrated. The crude product was used without further purification in Step 6.
Quantity
59 μL
Type
reactant
Reaction Step One
Quantity
0.1 mL
Type
reactant
Reaction Step One
Quantity
1.5 mL
Type
solvent
Reaction Step One
Quantity
64 mg
Type
reactant
Reaction Step Two
Quantity
1 mL
Type
solvent
Reaction Step Two
Quantity
0.28 mL
Type
reactant
Reaction Step Three

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